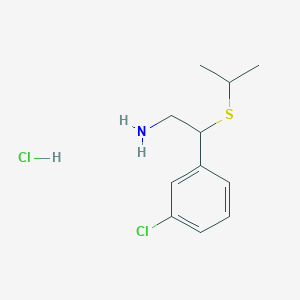
2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
Overview
Description
2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17Cl2NS and its molecular weight is 266.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Identity
- Common Name: 2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
- CAS Number: 1311315-02-2
- Molecular Formula: CHClNS
- Molecular Weight: 266.2 g/mol
This compound is a member of the class of amines, characterized by the presence of a chlorophenyl group and a propan-2-ylsulfanyl moiety, which may impart specific biological properties.
Pharmacological Profile
The biological activity of this compound has not been extensively documented in literature; however, related compounds with similar structures have shown promising pharmacological effects. The following sections summarize findings relevant to its potential biological activities.
Anticancer Activity
Research on structurally related compounds suggests that modifications in the phenyl and sulfur-containing groups can enhance cytotoxic properties against cancer cells. For instance, studies on similar amine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells, where compounds exhibited higher activity than standard treatments like Tamoxifen .
Table 1: Cytotoxicity of Related Compounds
Neuropharmacological Effects
Compounds with similar structures have been investigated for their neuropharmacological effects, particularly as potential dopamine receptor modulators. For example, certain substituted amines have shown selective antagonism at dopamine D(3) receptors, which could indicate a similar mechanism for this compound .
Anti-inflammatory Properties
Some derivatives of amines have exhibited anti-inflammatory properties through inhibition of nitric oxide production in immune cells. This suggests that the compound may also possess anti-inflammatory capabilities, potentially through modulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase pathways .
Future Directions
Further research is warranted to explore the biological activity of this compound specifically. Potential areas for investigation include:
- In vitro and in vivo studies to assess cytotoxicity against various cancer cell lines.
- Neuropharmacological evaluations to determine effects on dopamine receptors.
- Anti-inflammatory assays to evaluate its impact on nitric oxide production and related pathways.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-propan-2-ylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNS.ClH/c1-8(2)14-11(7-13)9-4-3-5-10(12)6-9;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYRGXKQLTWCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(CN)C1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















